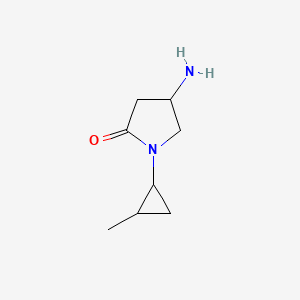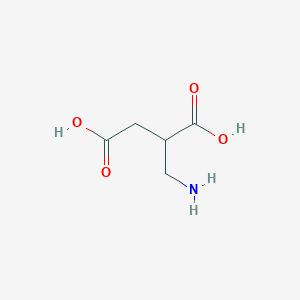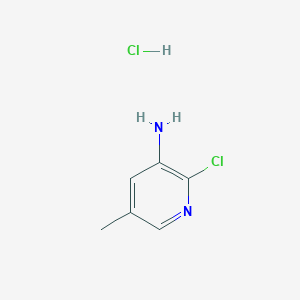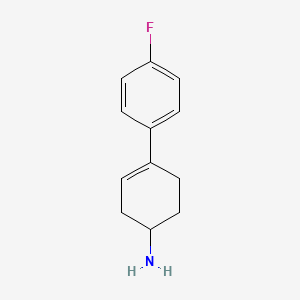
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound with a molecular formula of C8H9ClN2O This compound is notable for its unique structure, which includes an amino group, a chloropropenyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroprop-2-en-1-amine with a suitable dihydropyridinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino and chloropropenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and chloropropenyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-4-one
Uniqueness
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern and the presence of both amino and chloropropenyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-amino-1-[(E)-3-chloroprop-2-enyl]pyridin-4-one |
InChI |
InChI=1S/C8H9ClN2O/c9-3-1-4-11-5-2-8(12)7(10)6-11/h1-3,5-6H,4,10H2/b3-1+ |
InChI Key |
MEWMUDAGDJLJSV-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CN(C=C(C1=O)N)C/C=C/Cl |
Canonical SMILES |
C1=CN(C=C(C1=O)N)CC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide](/img/structure/B13298794.png)
![4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13298803.png)







amine](/img/structure/B13298857.png)
![2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13298860.png)

